molecular formula C14H23Cl2N3 B8780160 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride

3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B8780160
M. Wt: 304.3 g/mol
InChI Key: JBESTOARBDFYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride is a useful research compound. Its molecular formula is C14H23Cl2N3 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H23Cl2N3

Molecular Weight

304.3 g/mol

IUPAC Name

3-pyridin-4-yl-3,9-diazaspiro[5.5]undecane;dihydrochloride

InChI

InChI=1S/C14H21N3.2ClH/c1-7-15-8-2-13(1)17-11-5-14(6-12-17)3-9-16-10-4-14;;/h1-2,7-8,16H,3-6,9-12H2;2*1H

InChI Key

JBESTOARBDFYLC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC=NC=C3.Cl.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydrogen chloride in methanol (1.25 mol/l, 6.3 ml) was added to tert-butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (0.52 g, 1.569 mmol) and the mixture was refluxed for 1 h. The solvent was removed in vacuo, the residue taken up in ethanol (3 ml) and the mixture cooled. Acetone (80 ml) was added and the mixture was stirred in an ice bath for 30 min. The precipitate was filtered out with suction, washed with diethyl ether and dried in vacuo.
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0.52 g
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Synthesis routes and methods II

Procedure details

Hydrogen chloride in methanol (1.25 mol/l, 6.3 ml) was added to tert-butyl-9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (0.52 g, 1.569 mmol), and the mixture was refluxed for 1 h. The solvent was removed in vacuo, and the residue was taken up in ethanol (3 ml) and cooled. Acetone (80 ml) was added and stirring was carried out for 30 min. in an ice bath. The precipitate was filtered out with suction, washed with diethyl ether and dried in vacuo. Yield: 0.4 g (83%) Alternatively, the deprotection can also be carried out under the action of TFA in DCM in order to obtain the amine (F-09) in the form of the free base.
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0 (± 1) mol
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reactant
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0.52 g
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6.3 mL
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solvent
Reaction Step One

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